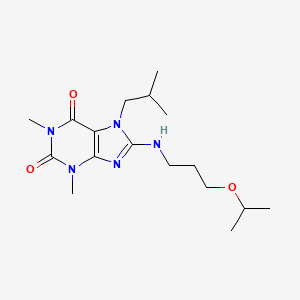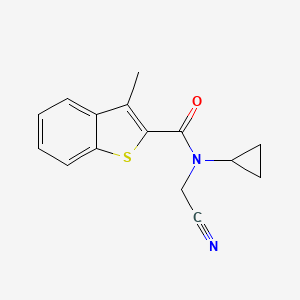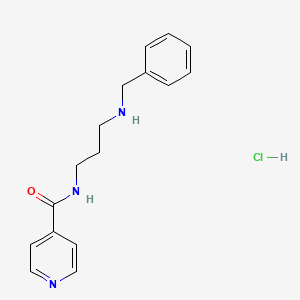
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, also known as DCB-F, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCB-F belongs to the class of benzothiazole derivatives and has been shown to possess various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antitumor Activity
Several studies have focused on synthesizing and evaluating derivatives of benzothiazole, including compounds structurally related to N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, for their antitumor properties. The design of these compounds often aims to exploit the cytotoxic effects against various cancer cell lines by inducing mechanisms such as DNA damage, cell cycle arrest, and interaction with specific receptors or enzymes crucial for cancer cell proliferation.
- Synthesis and Pharmacological Evaluation : Novel derivatives of benzothiazoles have been synthesized and evaluated for their potential to bind to benzodiazepine receptors, showing significant anticonvulsant and sedative-hypnotic activities without impairing learning and memory. This suggests a potential application in designing anticonvulsant drugs with minimal cognitive side effects (Faizi et al., 2017).
- Antitumor Benzothiazoles : Research on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles has revealed potent cytotoxic activity in vitro against sensitive human breast cancer cell lines. The pharmacological effects, including the mechanism of action involving cytochrome P450 CYP1A1 induction and metabolic processing, highlight the therapeutic potential of these compounds in cancer treatment (Hutchinson et al., 2001).
Antimicrobial Activity
The antimicrobial activity of benzothiazole derivatives, including those containing fluorine atoms, has been extensively studied. These compounds have shown efficacy against a variety of bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents.
- Microwave-Induced Synthesis of Antimicrobial Analogs : Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine structures has demonstrated promising antimicrobial activity. The presence of a fluorine atom in the benzoyl group enhances the antimicrobial efficacy of these compounds, suggesting their potential use in developing new antimicrobial agents (Desai et al., 2013).
Pharmacological Effects
Investigations into the pharmacological effects of benzothiazole derivatives have highlighted their potential in treating various conditions beyond cancer and microbial infections. These studies explore the compounds' interactions with biological receptors and their overall pharmacodynamic profiles.
- Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Research into benzothiazole derivatives as dual inhibitors of PI3Kα and mTOR has shown potential in addressing metabolic stability issues, suggesting applications in cancer therapy where PI3Kα and mTOR pathways are critical for tumor growth and survival (Stec et al., 2011).
Propiedades
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-9-5-6-10-12(11(9)16)18-14(21-10)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDKVMAGORCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2681767.png)
![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2681768.png)
![2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid](/img/structure/B2681769.png)
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681772.png)
![Methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2681773.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2681774.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2681777.png)


![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)

